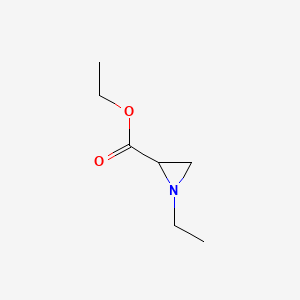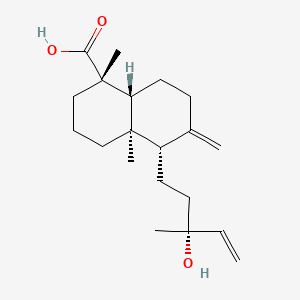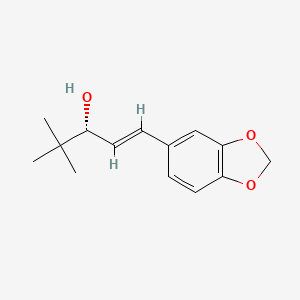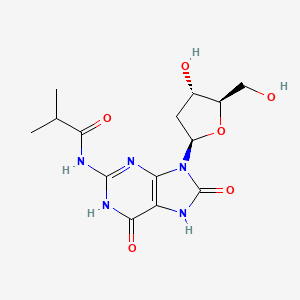
8-Hydroxy-N2-isobutryl-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is a derivative of 8-Oxo-2’-deoxyguanosine, which is a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis . This compound is significant in the study of oxidative DNA damage and its implications in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosineSpecific reaction conditions, such as the use of protecting groups and selective deprotection steps, are crucial to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The isobutryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-N2-isobutryl-2’-deoxyguanosine has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its role as a marker of oxidative DNA damage. Reactive oxygen species (ROS) generated during cellular metabolism or exposure to environmental agents can oxidize guanine bases in DNA, forming 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine. This modified base can lead to G:C to T:A transversion mutations, contributing to mutagenesis and carcinogenesis . The compound is recognized and repaired by specific DNA repair enzymes, highlighting its importance in maintaining genomic integrity .
Vergleich Mit ähnlichen Verbindungen
8-Oxo-2’-deoxyguanosine: A closely related compound, also indicative of oxidative DNA damage.
8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine: Another derivative with similar structural modifications.
N2-Isobutyryl-2’-deoxyguanosine: Lacks the hydroxyl group at the 8th position but shares the isobutryl modification.
Uniqueness: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is unique due to the presence of both the hydroxyl group at the 8th position and the isobutryl group at the N2 position. This dual modification makes it a valuable marker for studying oxidative DNA damage and its biological consequences .
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKASTFTNVIUHM-XLPZGREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721580 |
Source


|
| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-76-2 |
Source


|
| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
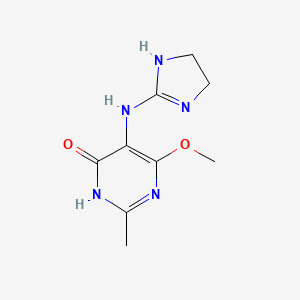

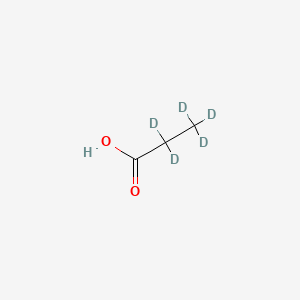

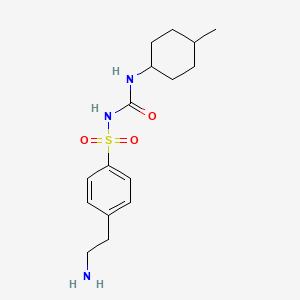

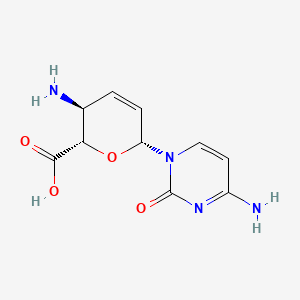
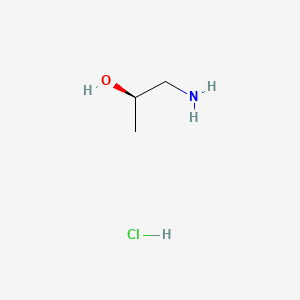

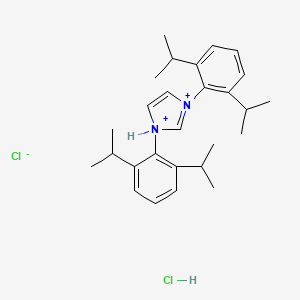
![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
